N-benzyl-2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, two benzyl groups, a sulfonamido group, and an acetamide group . These functional groups could potentially influence the compound’s reactivity and physical properties.
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The pyridine ring might undergo electrophilic substitution reactions, while the benzyl groups could potentially participate in free radical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a pyridine ring could make the compound basic, while the sulfonamido and acetamide groups could enhance its solubility in water .
Scientific Research Applications
Metabolic Stability Improvement
One study explores the structure-activity relationships of dual inhibitors targeting phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). The research sought alternatives to improve metabolic stability, indicating the critical role of specific substitutions in enhancing drug efficacy and stability in vivo (Stec et al., 2011).
Antimicrobial and Antimalarial Activity
Sulfonamide derivatives have been studied for their in vitro antimalarial activity and ADMET properties. These compounds, characterized by specific molecular features such as aminothiazole and aminooxazole derivatives, demonstrated effective antimalarial properties with low cytotoxicity, showcasing their potential as therapeutic agents in infectious diseases (Fahim & Ismael, 2021).
Anticancer Properties
Another area of application is in the development of novel sulfonamide derivatives with cytotoxic activity against cancer cell lines. This research highlights the synthesis of compounds with potential anticancer properties, indicating the versatility of sulfonamide derivatives in targeting various cancer types (Ghorab et al., 2015).
Future Directions
Properties
IUPAC Name |
N-benzyl-2-[(4-chlorophenyl)methyl-pyridin-3-ylsulfonylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S/c22-19-10-8-18(9-11-19)15-25(29(27,28)20-7-4-12-23-14-20)16-21(26)24-13-17-5-2-1-3-6-17/h1-12,14H,13,15-16H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRXCVWPUDLRBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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